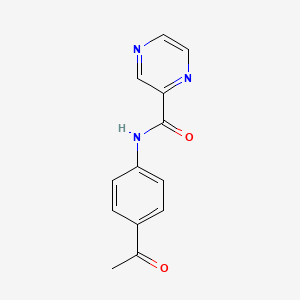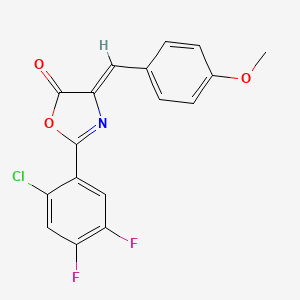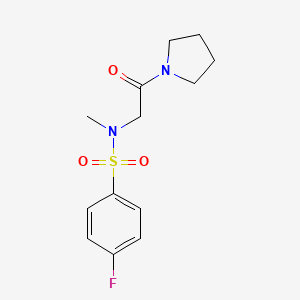
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone (TSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
Mécanisme D'action
The mechanism of action of 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions and the inhibition of various enzymes and proteins. This compound has been shown to bind to metal ions such as copper, iron, and zinc, which may contribute to its antimicrobial and anticancer properties. This compound has also been found to inhibit the activity of enzymes such as cathepsin B and matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and modulation of immune function. This compound has been shown to scavenge free radicals and protect against oxidative stress, which may contribute to its potential as an anticancer agent. This compound has also been found to inhibit the production of inflammatory cytokines and modulate immune cell function, suggesting its potential as an immunomodulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone in lab experiments is its versatility, as it has been shown to have activity against various types of cancer cells and microorganisms. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, this compound may have limited solubility in certain solvents, which may affect its efficacy in certain experiments.
Orientations Futures
There are several potential future directions for research on 4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone, including further investigation of its mechanism of action, optimization of its synthesis and purification methods, and exploration of its potential as a therapeutic agent. This compound may also have applications in environmental monitoring and metal ion detection. Overall, this compound is a promising compound that has the potential to contribute to various fields of scientific research.
Méthodes De Synthèse
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone can be synthesized by reacting 4,4,4-trifluoro-1-phenyl-1,3-butanedione with dithiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting compound can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4,4,4-trifluoro-1-phenyl-1,3-butanedione dithiosemicarbazone has been used in a variety of scientific research applications, including cancer research, antimicrobial studies, and metal ion detection. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for chemotherapy. In antimicrobial studies, this compound has been found to have activity against various bacteria and fungi, suggesting its potential as an antibacterial or antifungal agent. This compound has also been used as a metal ion detector in environmental and industrial settings.
Propriétés
IUPAC Name |
[(Z)-[(4Z)-4-(carbamothioylhydrazinylidene)-1,1,1-trifluoro-4-phenylbutan-2-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6S2/c13-12(14,15)9(19-21-11(17)23)6-8(18-20-10(16)22)7-4-2-1-3-5-7/h1-5H,6H2,(H3,16,20,22)(H3,17,21,23)/b18-8-,19-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBIKEYPGJMVOW-LVTUVZGMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)CC(=NNC(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)N)/C/C(=N/NC(=S)N)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)
![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)


![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)